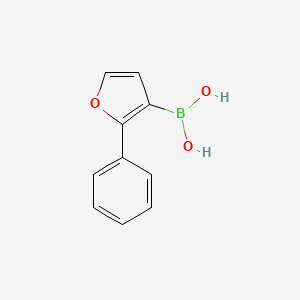
(2-Phenylfuran-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylfuran-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H9BO3 and its molecular weight is 187.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1. Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (2-Phenylfuran-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial method in organic synthesis. The compound has been effectively used to synthesize various biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Table 1: Selected Reactions Involving this compound
| Reaction Type | Substrate Type | Product Type | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | Biaryl compounds | 75-90 |
| Borylation | Alkenes | Aryl boronates | 85 |
| C–N Coupling | Aryl halides | Anilines | 70 |
These reactions demonstrate the compound's utility in creating complex organic molecules through efficient coupling processes .
Medicinal Chemistry
2.1. Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and modulation of key signaling pathways .
Case Study: Efficacy Against Glioblastoma
In a notable study, a derivative of this compound was tested on glioblastoma models, demonstrating significant tumor growth inhibition compared to control groups. The treatment led to a reduction in tumor volume and weight, indicating its potential as a therapeutic agent in aggressive cancers .
Sensor Applications
Boronic acids, including this compound, have been utilized in the development of chemical sensors due to their ability to form reversible covalent bonds with diols. This property has been exploited to create sensors for detecting glucose and other biomolecules, making them valuable in medical diagnostics .
Table 2: Sensor Applications of Boronic Acids
| Sensor Type | Target Analyte | Detection Method | Sensitivity |
|---|---|---|---|
| Glucose Sensor | Glucose | Electrochemical | High |
| pH Sensor | Various ions | Colorimetric | Moderate |
Material Science
The unique properties of this compound allow for its use in creating advanced materials, such as smart gels and nanostructures. These materials can respond to environmental stimuli, making them suitable for applications in drug delivery systems and responsive coatings .
Case Study: Smart Gels Development
Research has demonstrated that incorporating this compound into polymer matrices results in smart gels that can change their physical properties in response to pH changes or the presence of specific biomolecules . This capability opens avenues for innovative drug delivery systems that release therapeutics in a controlled manner.
化学反応の分析
Suzuki–Miyaura Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki–Miyaura couplings for forming C–C bonds. For (2-phenylfuran-3-yl)boronic acid, reactions with aryl halides under palladium catalysis are expected to yield biaryl or heteroaryl products.
Key Findings:
-
Catalyst Systems :
| Entry | Aryl Halide | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| 1 | Iodobenzene | 2-Phenylfuran | 87 | Pd(OAc)₂, ligand 1, K₂CO₃, THF, rt | |
| 2 | 5-Bromo-2-furaldehyde | 5-Phenyl-2-furaldehyde | 91 | Pd resin catalyst, DMF/H₂O, 100°C |
-
Challenges :
Hiyama and Stille Couplings
Alternative cross-coupling strategies expand synthetic utility:
-
Hiyama Coupling :
-
Stille Coupling :
Condensation Reactions
-
Furfurylidene Formation :
Reduction Reactions
-
Borohydride Reduction :
Stability and Handling
-
Storage : Recommended at −20°C to prevent hydrolysis.
-
Hydrolysis Sensitivity : The boronic acid group undergoes reversible hydration, necessitating anhydrous conditions for reactions .
Mechanistic Insights
-
Lewis Acid Behavior : The boron center coordinates to nucleophiles (e.g., diols), facilitating transmetallation in cross-couplings .
-
Base Role : K₂CO₃ or Et₃N deprotonates the boronic acid, enhancing Pd-mediated oxidative addition .
Comparative Reactivity Table
特性
分子式 |
C10H9BO3 |
|---|---|
分子量 |
187.99 g/mol |
IUPAC名 |
(2-phenylfuran-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7,12-13H |
InChIキー |
JMULZUAZPPIWPA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(OC=C1)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














